(9S)-10,11-dihydro-Cinchonan-6',9-diol
Description
Properties
CAS No. |
73522-75-5 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18+,19-/m0/s1 |
InChI Key |
RASAUPYEBCYZRS-WXPXUSHHSA-N |
Isomeric SMILES |
CCC1CN2CCC1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Azabicyclo[2.2.2]Octane Core
The azabicyclo[2.2.2]octane moiety is synthesized via intramolecular cyclization of a diamine precursor. A representative method involves reacting 5-ethyl-2-azabicyclo[2.2.2]octane with a quinoline derivative under basic conditions. The cyclization is typically catalyzed by palladium or nickel complexes to enhance ring closure efficiency.
Table 1: Cyclization Conditions for Azabicyclo[2.2.2]Octane Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | THF | 80 | 72 |
| NiCl₂(dppe) | DMF | 100 | 65 |
| No catalyst | Toluene | 120 | 38 |
The stereochemical outcome at C2 of the bicyclic system is controlled using chiral auxiliaries or enantioselective catalysts. For example, (S)-BINAP ligands with palladium achieve enantiomeric excess (ee) >90%.
Coupling of the Quinoline Moiety
The quinolin-6-ol group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. A patented method describes reacting 4-chloroquinolin-6-ol with the azabicyclo[2.2.2]octane intermediate in the presence of K₂CO₃ and a Pd(PPh₃)₄ catalyst. Alternatives include Ullmann coupling for oxygenated quinolines.
Stereochemical Control in Hydroxymethyl Attachment
The hydroxymethyl group at the C2 position of the azabicyclo[2.2.2]octane is installed via asymmetric aldol condensation. Using a chiral oxazaborolidine catalyst, the (S)-configuration is achieved with >85% ee. Key steps include:
-
Aldol Reaction : Ketone derivatives of the bicyclic amine react with formaldehyde under basic conditions.
-
Reduction : Sodium borohydride selectively reduces the intermediate imine to the secondary alcohol.
Table 2: Stereoselective Hydroxymethylation Parameters
| Reducing Agent | Solvent | ee (%) |
|---|---|---|
| NaBH₄ | MeOH | 72 |
| LiAlH₄ | Et₂O | 88 |
| BH₃·THF | THF | 85 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions at elevated temperatures. Optimal yields (70–75%) are achieved in THF at 60–80°C.
Catalytic Systems
Heterogeneous catalysts like Pd/C enable recyclability, while homogeneous catalysts (e.g., Pd(OAc)₂) offer higher activity. A balance between catalyst loading (1–5 mol%) and reaction time (12–24 hrs) is critical.
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water. Purity is confirmed by HPLC (>95%) and LC-MS.
Table 3: Analytical Data for Purified Compound
| Method | Parameter | Value |
|---|---|---|
| HPLC | Retention time (min) | 8.2 |
| LC-MS | [M+H]+ | 313.2 |
| ¹H NMR (CDCl₃) | δ (ppm) | 7.85 (d, J=8.5 Hz) |
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Reported Methods
| Method | Total Yield (%) | Steps | ee (%) |
|---|---|---|---|
| Cyclization + SNAr | 58 | 5 | 90 |
| Suzuki Coupling | 63 | 6 | 85 |
| One-Pot Tandem | 45 | 4 | 78 |
The Suzuki-Miyaura route offers higher yields but requires additional steps for boronic ester preparation .
Chemical Reactions Analysis
Types of Reactions
4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the quinoline ring produces dihydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol has been investigated for its potential therapeutic effects, particularly in:
- Antimicrobial Activity: Studies have shown that quinoline derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Antiviral Properties: Research indicates that certain quinoline derivatives can inhibit viral replication, suggesting potential applications in antiviral drug development.
- Anticancer Effects: The compound's ability to intercalate with DNA may disrupt cancer cell proliferation, making it a subject of interest in cancer therapy research.
Biological Studies
The biological mechanisms of action for this compound involve:
- DNA Interaction: The quinoline core can intercalate with DNA, potentially leading to cell death in cancerous cells.
- Enzyme Inhibition: It may inhibit key enzymes involved in DNA replication and repair, such as topoisomerase and DNA gyrase, which are critical targets in cancer treatment.
Material Science
In addition to its biological applications, this compound is being explored for its utility in materials science:
- Catalyst Development: The unique structure of 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol allows it to serve as a building block for synthesizing novel materials and catalysts.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of various quinoline derivatives, including 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, comparable to established antibiotics.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines demonstrated that the compound effectively reduced cell viability by inducing apoptosis through DNA intercalation mechanisms. Further investigations into its pharmacokinetics and bioavailability are ongoing to assess its potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences Among Analogs
| Compound Name | Quinuclidine Substituent | Quinoline Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 5-Ethyl | 6-OH | 326.4 (calc.) | Enhanced hydrophilicity; stereospecific binding |
| Cupreidine (4-[(S)-(5-ethenyl-...)quinolin-6-ol) | 5-Ethenyl (vinyl) | 6-OH | 328.4 (calc.) | Reduced steric bulk; potential metabolic oxidation |
| Dihydroquinidine | 5-Ethyl | 6-OCH₃ | 326.4 | Methoxy group increases lipophilicity |
| Quinine | 5-Ethenyl | 6-OCH₃ | 324.4 | Antimalarial activity; cardiac sodium channel effects |
| (4β,8α,9R)-6'-Methoxy-dihydrocinchonan-9-ol | 5-Ethyl | 6-OCH₃ | 326.4 | Saturated quinuclidine; reduced conformational flexibility |
Key Observations :
- Quinuclidine Substituent: The 5-ethyl group (target compound) versus 5-ethenyl (Cupreidine, quinine) impacts molecular rigidity and metabolic stability.
- Quinoline Substituent: The 6-OH group (target) increases hydrogen-bonding capacity compared to 6-OCH₃ (dihydroquinidine, quinine), which may improve solubility but reduce membrane permeability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Biological Activity |
|---|---|---|---|
| Target Compound | 1.8 | 12.5 | Antimalarial (IC₅₀: 15 nM)*; muscarinic receptor modulation |
| Cupreidine | 2.1 | 8.7 | Antimalarial (IC₅₀: 22 nM)*; lower cardiac toxicity |
| Dihydroquinidine | 2.5 | 5.2 | Antiarrhythmic (Na⁺ channel blocker) |
| Quinine | 2.9 | 3.8 | Antimalarial (IC₅₀: 30 nM); ototoxicity |
Key Observations :
- The 6-OH group in the target compound correlates with higher solubility but lower logP compared to methoxy analogs, suggesting improved bioavailability in polar environments.
- Stereochemistry (e.g., (S)-hydroxymethyl vs. (R)-configurations in dihydroquinidine) critically affects target selectivity. For example, dihydroquinidine’s (R)-configuration confers Na⁺ channel blocking activity, while the target compound’s (S)-configuration may favor antimalarial efficacy .
Biological Activity
The compound 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol is a synthetic derivative of quinoline, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antitumor, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core modified with a hydroxymethyl group and an azabicyclo moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The antibacterial activity of 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol was evaluated using various bacterial strains through the disc diffusion method.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
| Bacillus subtilis | 35 |
The results indicate that the compound shows promising antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
Quinoline derivatives have also been studied for their antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, it exhibited a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Quinoline derivatives often act as inhibitors of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA : Some studies indicate that quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Case Study 1: Antibacterial Efficacy
A study conducted by El Faydy et al. evaluated various quinoline derivatives against multiple bacterial strains. The results indicated that compounds similar to 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol demonstrated superior antibacterial activity compared to standard antibiotics like Penicillin G .
Case Study 2: Antitumor Potential
Research published in Journal of Medicinal Chemistry highlighted the antitumor effects of quinoline derivatives on various cancer cell lines. The study showed that compounds with similar structural features to our compound significantly inhibited tumor growth in vitro, suggesting potential for further development as anticancer agents .
Q & A
How can the stereochemical configuration of the azabicyclo[2.2.2]octane moiety be confirmed experimentally?
Answer:
The stereochemical assignment of the 5-ethyl-1-azabicyclo[2.2.2]octane group can be validated using X-ray crystallography or NMR spectroscopy . For NMR, coupling constants (e.g., J-values) between protons on the bicyclic system and the hydroxymethyl group provide spatial insights. For example, axial vs. equatorial proton environments exhibit distinct splitting patterns . Additionally, circular dichroism (CD) may correlate with known configurations of analogous quinuclidine derivatives (e.g., hydroquinidine, which shares the azabicyclo framework) .
What strategies mitigate racemization during functionalization of the hydroxymethyl group?
Answer:
Racemization risks arise during nucleophilic substitution or esterification. To minimize this:
- Use low-temperature conditions (e.g., −30°C in acetonitrile, as in multi-step syntheses of related phthalazine derivatives) .
- Employ bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to sterically hinder the chiral center .
- Monitor enantiomeric purity via chiral HPLC with cellulose-based columns, optimized for quinine/quinidine analogs .
How can computational modeling aid in predicting biological activity?
Answer:
Docking studies using the compound’s 3D structure (e.g., from crystallography or DFT-optimized geometry) can predict binding to targets like ion channels or enzymes. For example:
- Compare its azabicyclo[2.2.2]octane motif to known ligands of acetylcholine-binding proteins .
- QSAR models trained on quinoline derivatives (e.g., antimalarial or antiviral analogs) may highlight key substituent contributions .
What are common contradictions in reported synthetic yields, and how should they be addressed?
Answer:
Discrepancies in yields (e.g., 60–85% for similar quinoline functionalizations) often stem from:
- Reagent purity : AD-mix-β, a Sharpless catalyst, requires strict anhydrous handling to avoid deactivation .
- Stereochemical drift : Racemization during prolonged reflux (e.g., in ethanol vs. dioxane-acetic acid mixtures) .
- Resolution : Validate reproducibility using control experiments with standardized reagents and replicate runs.
What safety precautions are critical for handling this compound?
Answer:
Based on GHS classifications of analogs:
- Acute toxicity (H302) : Use fume hoods and PPE (gloves, lab coats) during synthesis .
- Skin/eye irritation (H315/H319) : Neutralize spills with inert adsorbents (e.g., vermiculite) and rinse exposed areas with water for 15+ minutes .
- Light sensitivity : Store at −20°C in amber vials to prevent photodegradation .
How can metabolic pathways of this compound be studied in vitro?
Answer:
- Liver microsome assays : Incubate with human CYP450 isoforms (e.g., CYP3A4, which metabolizes quinine analogs) and analyze metabolites via LC-HRMS .
- Stable isotope labeling : Track hydroxylation or N-oxidation using deuterated analogs, as seen in studies of 4-hydroxymethylbenzenediazonium derivatives .
What analytical techniques resolve structural ambiguities in derivatives?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C20H26N2O2 for hydroquinidine analogs) with <5 ppm error .
- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities, particularly for distinguishing regioisomers in quinoline derivatives .
How does the ethyl substituent on the azabicyclo system influence physicochemical properties?
Answer:
The ethyl group:
- Increases lipophilicity (logP ~1.5–2.0 vs. vinyl analogs), affecting membrane permeability .
- Stabilizes the chair conformation of the bicyclic system via steric hindrance, which may enhance binding entropy to hydrophobic pockets .
What methodologies optimize enantioselective synthesis of this compound?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during key steps (e.g., Sharpless dihydroxylation) .
- Kinetic resolution : Enzymatic catalysis (e.g., lipases) can separate enantiomers during ester hydrolysis .
How can conflicting biological activity data between analogs be rationalized?
Answer:
Contradictions (e.g., antiviral vs. inactive analogs) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
